molecular formula C24H35NO3 B8100994 Docosahexaenoyl glycine

Docosahexaenoyl glycine

Cat. No.: B8100994
M. Wt: 385.5 g/mol
InChI Key: BEYWKSIFICEQGH-SFGLVEFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosahexaenoyl glycine is a bioactive lipid compound that belongs to the class of N-acyl amino acids. It is formed by the conjugation of docosahexaenoic acid, a long-chain polyunsaturated fatty acid, with glycine, an amino acid. This compound is known for its potential role in modulating various physiological functions, including pain perception and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoyl glycine can be synthesized through the reaction of docosahexaenoic acid with glycine under specific conditions. The reaction typically involves the activation of the carboxyl group of docosahexaenoic acid, followed by its conjugation with the amino group of glycine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoyl glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Docosahexaenoyl glycine has a wide range of scientific research applications, including:

Mechanism of Action

Docosahexaenoyl glycine exerts its effects by interacting with specific molecular targets, including:

Comparison with Similar Compounds

    N-arachidonoyl glycine: Another N-acyl amino acid with similar bioactive properties.

    N-oleoyl glycine: A compound with a similar structure but different fatty acid moiety.

    N-palmitoyl glycine: A saturated fatty acid conjugate with glycine.

Uniqueness: Docosahexaenoyl glycine is unique due to its long-chain polyunsaturated fatty acid moiety, which imparts distinct physicochemical properties and biological activities. Its ability to modulate TRPV1 and GPCRs sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .

Properties

IUPAC Name

2-[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKSIFICEQGH-SFGLVEFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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